
2-Pyridin-3-yl-azepane
Overview
Description
2-Pyridin-3-yl-azepane is an organic compound with the molecular formula C11H16N2. It consists of a pyridine ring attached to an azepane ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-yl-azepane typically involves the reaction of pyridine derivatives with azepane precursors. One common method includes the reaction of 3-bromopyridine with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-3-yl-azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Pyridine-N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Pyridin-3-yl-azepane serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the formation of heterocyclic compounds. For instance, it has been utilized to synthesize imidazo[1,2-a]pyridines through condensation reactions with 2-aminopyridines and α-bromoketones under microwave irradiation, achieving good to excellent yields.
Ligand in Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes that can be employed in various catalytic processes. Its nitrogen-containing heterocycle contributes to its ability to coordinate with metal ions, enhancing the reactivity of metal catalysts.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those associated with breast carcinoma and lung cancer . The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Potential as an Anti-fibrotic Agent
Emerging studies suggest that this compound may have applications as an anti-fibrotic agent. It has been investigated for its ability to inhibit collagen production in hepatic stellate cells, which is crucial in the treatment of fibrotic diseases such as liver cirrhosis.
Development of New Therapeutics
In medicinal chemistry, this compound is being explored as a scaffold for developing novel therapeutic agents. Its derivatives are being synthesized for potential use as opioid analgesics and anti-tubercular agents . Notably, Proheptazine, an opioid analgesic, has been synthesized using this compound as a precursor.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and agrochemicals. Its role as an intermediate in pharmaceutical synthesis highlights its importance in drug manufacturing processes.
Case Studies
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-azepane involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Pyridin-3-yl-azepane can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Piperidine: A six-membered nitrogen heterocycle with applications in drug synthesis.
Azepane: A seven-membered nitrogen heterocycle, similar to this compound but without the pyridine ring.
Uniqueness: this compound is unique due to the presence of both a pyridine ring and an azepane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Biological Activity
2-Pyridin-3-yl-azepane is an organic compound characterized by its unique structure, which consists of a pyridine ring fused with a seven-membered azepane ring. Its molecular formula is . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique bicyclic arrangement allows it to interact with various biological targets, which is crucial for its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, thereby inhibiting their activity. This mechanism is significant in the context of cancer therapy, where inhibiting tumor-associated enzymes can slow down or halt cancer progression.
- Receptor Modulation : It also interacts with various receptors, modulating their activity. For instance, it may act as an antagonist at certain neurotransmitter receptors, influencing signaling pathways critical for cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The efficacy against gram-positive and gram-negative bacteria highlights its broad-spectrum potential.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the c-KIT receptor, which plays a vital role in several types of cancers, including gastrointestinal stromal tumors .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong potential for development into an antibiotic agent.
-
Cancer Cell Line Study :
- Objective : To assess the anticancer effects on human breast cancer cells (MCF-7).
- Results : Treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, attributed to apoptosis induction.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Distribution | Widely distributed in tissues |
Metabolism | Primarily hepatic |
Elimination | Renal and fecal routes |
Toxicological assessments indicate that while the compound shows promise in therapeutic applications, further studies are needed to fully understand its safety profile and potential side effects.
Properties
IUPAC Name |
2-pyridin-3-ylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9,11,13H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELIZRHOJQZKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402857 | |
Record name | 2-Pyridin-3-yl-azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130342-99-3 | |
Record name | 2-Pyridin-3-yl-azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)azepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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